1-(Cyclopropylcarbonyl)indolin-6-amine synthesis pathway
1-(Cyclopropylcarbonyl)indolin-6-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylcarbonyl)indolin-6-amine
Authored by: A Senior Application Scientist
Introduction
1-(Cyclopropylcarbonyl)indolin-6-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural motif, combining a constrained cyclopropylcarbonyl group with a functionalized indoline scaffold, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to this compound. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and offer insights based on established chemical principles. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scalability for researchers and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule, 1-(Cyclopropylcarbonyl)indolin-6-amine, suggests a multi-step synthesis commencing from a commercially available starting material. The key challenges in this synthesis are the selective functionalization of the indoline core and the management of the two reactive nitrogen atoms. Our proposed pathway addresses these challenges through a logical sequence of reduction, protection, acylation, and deprotection steps.
Figure 1: A high-level overview of the multi-step synthesis of 1-(Cyclopropylcarbonyl)indolin-6-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Nitroindoline
The initial step involves the reduction of the double bond in the pyrrole ring of commercially available 6-nitroindole to form 6-nitroindoline. This transformation is crucial for subsequent functionalization at the indoline nitrogen.
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Causality of Experimental Choices: The use of a selective reducing agent is paramount to avoid the concomitant reduction of the nitro group. Sodium cyanoborohydride (NaBH3CN) in a suitable acidic medium, such as acetic acid, is an effective choice for this transformation. The acidic conditions activate the indole towards reduction, while NaBH3CN is mild enough to leave the nitro group intact.
Protocol: Reduction of 6-Nitroindole
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitroindole (1.0 eq) in glacial acetic acid.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: Carefully quench the reaction by the slow addition of water. Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Indolin-6-amine
The second step is the reduction of the nitro group of 6-nitroindoline to an amine, yielding indolin-6-amine. This is a standard transformation in organic synthesis.
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Causality of Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate) is a clean and efficient method for the reduction of aromatic nitro groups.[1][2] This method typically proceeds with high yield and minimal side products.
Protocol: Reduction of 6-Nitroindoline
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Reaction Setup: To a solution of 6-nitroindoline (1.0 eq) in methanol or ethanol, add a catalytic amount of 10% Pd/C (5-10 mol%).
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Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.[1][2]
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Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
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Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.[2] The filtrate is concentrated under reduced pressure to afford indolin-6-amine, which is often used in the next step without further purification.
Step 3: Chemoselective N-Acylation via Protection/Deprotection
This is the most critical part of the synthesis, requiring the selective acylation of the indoline nitrogen in the presence of the more nucleophilic 6-amino group. A protection-acylation-deprotection strategy is the most reliable approach.
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Causality of Experimental Choices: The 6-amino group is more nucleophilic than the indoline nitrogen and would preferentially react with the acylating agent. Therefore, it must be temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is easily introduced under mild basic conditions and can be removed under acidic conditions without affecting the newly formed amide bond.[3][4][5]
3a. Protocol: Boc Protection of Indolin-6-amine
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Reaction Setup: Dissolve indolin-6-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq).
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Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise at room temperature.
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Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor by TLC for the disappearance of the starting material.
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Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. The resulting Boc-protected indolin-6-amine can be purified by column chromatography if necessary.
3b. Protocol: N-Acylation of Boc-protected Indolin-6-amine
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Reaction Setup: Dissolve the Boc-protected indolin-6-amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
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Reagent Addition: Cool the solution to 0 °C and add cyclopropanecarbonyl chloride (1.2 eq) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
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Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of NaHCO3, followed by water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. The crude product, tert-butyl (1-(cyclopropylcarbonyl)indolin-6-yl)carbamate, can be purified by column chromatography.
3c. Protocol: Deprotection to Yield the Final Product
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Reaction Setup: Dissolve the purified product from the previous step in DCM.
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Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature.
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Reaction Monitoring: The deprotection is usually rapid, often complete within 1-2 hours. Monitor by TLC.
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Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography to yield the final product, 1-(Cyclopropylcarbonyl)indolin-6-amine.
Figure 2: Workflow for the chemoselective N-acylation of indolin-6-amine.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (vs. SM) | Typical Yield |
| 1 | 6-Nitroindole | NaBH3CN | 2.0 - 3.0 | 70-85% |
| 2 | 6-Nitroindoline | 10% Pd/C | 0.05 - 0.10 | >90% |
| 3a | Indolin-6-amine | Boc2O | 1.1 | 85-95% |
| 3b | Boc-Protected Indolin-6-amine | Cyclopropanecarbonyl chloride | 1.2 | 80-90% |
| 3c | Di-functionalized Intermediate | TFA | Excess | >90% |
Conclusion
The synthesis of 1-(Cyclopropylcarbonyl)indolin-6-amine is a multi-step process that can be achieved with good overall yield through a carefully planned synthetic route. The key to a successful synthesis lies in the strategic use of a protecting group to enable the chemoselective N-acylation of the indoline nitrogen. The protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for researchers in their synthetic endeavors. This technical guide serves as a comprehensive resource, empowering scientists to confidently produce this valuable intermediate for applications in drug discovery and development.
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